2-Cyclobutyl-2-ethoxyethan-1-amine is an organic compound characterized by a cyclobutyl group attached to an ethoxyethanamine structure. Its molecular formula is , and it has a molecular weight of approximately 143.23 g/mol. This compound is of interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in synthesizing other complex organic molecules.
The compound can be synthesized through specific chemical reactions involving cyclobutylamine and ethyl chloroacetate. The synthesis typically occurs under basic conditions, facilitating nucleophilic substitution reactions that yield the desired product.
2-Cyclobutyl-2-ethoxyethan-1-amine belongs to the class of amines, specifically aliphatic amines. It is categorized as an ethoxy derivative of cyclobutylamine, which contributes to its unique chemical properties and reactivity.
The synthesis of 2-Cyclobutyl-2-ethoxyethan-1-amine generally involves:
The reaction proceeds via a nucleophilic substitution mechanism where the amine group attacks the carbon atom bonded to chlorine in ethyl chloroacetate. The product forms after the elimination of hydrochloric acid, leading to the formation of 2-Cyclobutyl-2-ethoxyethan-1-amine.
The molecular structure of 2-Cyclobutyl-2-ethoxyethan-1-amine can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 143.23 g/mol |
IUPAC Name | 2-cyclobutyl-2-ethoxyethanamine |
InChI | InChI=1S/C8H17NO/c1-2-10-8(6-9)7-4-3-5-7/h7-8H,2-6,9H2,1H3 |
InChI Key | AOFACLYLUXTCRY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(CN)C1CCC1 |
The structure features a cyclobutyl ring, an ethoxy group, and an amine functional group, contributing to its reactivity and interaction with biological systems .
2-Cyclobutyl-2-ethoxyethan-1-amine can undergo several types of chemical reactions:
These reactions enable the transformation of 2-Cyclobutyl-2-ethoxyethan-1-amine into various derivatives that may have distinct biological or chemical properties.
The mechanism of action for 2-Cyclobutyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes and receptors, influencing biochemical pathways related to cellular functions. Ongoing research aims to elucidate these interactions further, focusing on binding affinities and kinetic properties.
The physical properties of 2-Cyclobutyl-2-ethoxyethan-1-amine include:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in organic synthesis and potential therapeutic uses.
2-Cyclobutyl-2-ethoxyethan-1-amine has several significant applications:
CAS No.: 37223-96-4
CAS No.:
CAS No.: 50409-81-9
CAS No.:
CAS No.: 94087-41-9